Desethyl Fingolimod Hydrochloride is a derivative of Fingolimod, which is primarily used as a therapeutic agent in the treatment of multiple sclerosis. It is classified as a sphingosine-1-phosphate receptor modulator, influencing lymphocyte trafficking and thereby modulating immune responses.
Desethyl Fingolimod Hydrochloride is synthesized from Fingolimod through metabolic processes or chemical modifications. Fingolimod itself is derived from natural products and has been extensively studied for its pharmacological effects.
Desethyl Fingolimod Hydrochloride falls under the category of immunosuppressive agents and is classified as a small molecule drug. Its mechanism of action involves modulation of sphingosine-1-phosphate receptors, which play a critical role in lymphocyte migration.
The synthesis of Desethyl Fingolimod Hydrochloride can be approached through various methods, often involving the de-ethylation of Fingolimod. Several synthetic routes have been documented, including:
The synthesis typically involves multiple steps, including:
Desethyl Fingolimod Hydrochloride has a complex molecular structure characterized by:
The molecular formula for Desethyl Fingolimod Hydrochloride can be represented as . The compound exhibits specific stereochemistry that is crucial for its interaction with biological targets.
Desethyl Fingolimod Hydrochloride participates in various chemical reactions, primarily involving:
The reactions typically involve:
Desethyl Fingolimod Hydrochloride exerts its effects by binding to sphingosine-1-phosphate receptors on lymphocytes. This binding leads to:
Research indicates that Desethyl Fingolimod has a similar but less potent effect compared to its parent compound, making it an area of interest for further pharmacological studies.
Desethyl Fingolimod Hydrochloride is characterized by:
Key chemical properties include:
Relevant analyses often include:
Desethyl Fingolimod Hydrochloride has several potential applications in scientific research, including:
Desethyl Fingolimod Hydrochloride (C₁₇H₃₀ClNO₂; MW 315.88 g/mol) is a primary metabolite of Fingolimod Hydrochloride (C₁₉H₃₄ClNO₂; MW 343.9 g/mol). Its structure features removal of an ethyl group (–CH₂CH₃) from the octyl side chain of the parent compound, resulting in a hexylphenyl moiety (C₆H₁₃-C₆H₄–) instead of octylphenyl (C₈H₁₇-C₆H₄–). This modification significantly alters its physicochemical properties while retaining the 2-amino-1,3-propanediol backbone [3] [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy reveals distinct changes:
Infrared (IR) Spectroscopy shows key functional group bands:
Mass Spectrometry (MS) displays a molecular ion peak at m/z 315.88 for [M]⁺, 28 Da lower than Fingolimod (343.9 Da), consistent with ethyl group loss [3].
Table 1: Key NMR Assignments for Desethyl Fingolimod Hydrochloride
Atom Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
---|---|---|
Phenyl-C1 | 7.12 (m, 4H) | 139.8 |
–CH₂–Phenyl | 2.57 (t, 2H) | 36.1 |
–CH₂–N | 3.18 (t, 2H) | 53.7 |
Terminal –CH₃ | 0.91 (t, 3H) | 14.3 |
Structurally, Desethyl Fingolimod differs from Fingolimod Hydrochloride solely by the absence of two methylene units in its alkyl chain. This truncation reduces its lipophilicity (logP decreases by ~0.8 units), impacting membrane permeability and protein binding [3] [4].
Table 2: Structural and Physicochemical Comparison
Property | Desethyl Fingolimod HCl | Fingolimod HCl |
---|---|---|
Molecular Formula | C₁₇H₃₀ClNO₂ | C₁₉H₃₄ClNO₂ |
Molecular Weight | 315.88 g/mol | 343.9 g/mol |
Alkyl Chain Length | Hexyl (C₆) | Octyl (C₈) |
Topological Polar SA | 66.5 Ų | 66.5 Ų |
Hydrogen Bond Donors | 4 | 4 |
Functional Consequences:
Primary Route: Deethylation of FingolimodDesethyl Fingolimod is synthesized via oxidative metabolism of Fingolimod using Cytochrome P450 enzymes (CYP4F2/3). In vitro simulations employ liver microsomes or recombinant CYP4F isoforms with NADPH as a cofactor. The reaction proceeds through ω-1 hydroxylation followed by aldehyde formation and decarbonylation [3].
Alternative Chemical Synthesis:
Optimization Strategies:
Table 3: Synthetic Route Efficiency Comparison
Method | Key Step | Overall Yield | Purity |
---|---|---|---|
CYP450 Metabolism | Enzymatic deethylation | <5% | 90–95% |
Chemical Synthesis (5-steps) | Nitro displacement | 31% | ≥99% |
Optimized Synthesis | TBAN-mediated nitration | 43% | ≥99.5% |
Desethyl Fingolimod Hydrochloride is a major degradation product in Fingolimod formulations, arising via oxidative pathways during storage or metabolism. It is monitored as a potential impurity at levels ≥0.1% per ICH Q3A/B guidelines [3] [4].
Analytical Control Strategies:
Co-eluting Impurities:
Specification Limits: Pharmacopeial standards require Desethyl Fingolimod levels ≤0.5% in Fingolimod HCl active pharmaceutical ingredients (APIs), necessitating stringent process controls during synthesis [4].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5